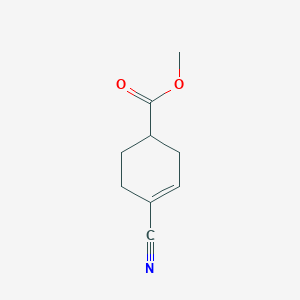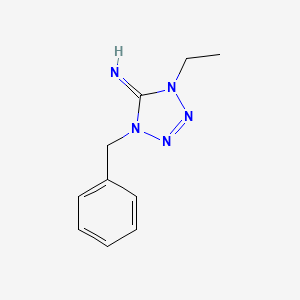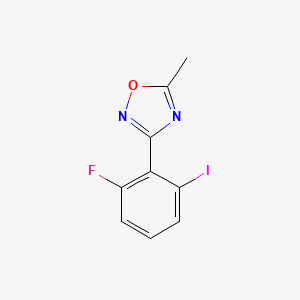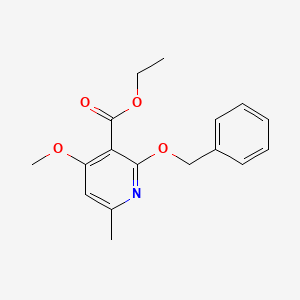
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a nicotinate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate typically involves the esterification of 2-(benzyloxy)-4-methoxy-6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Ester reduction yields the corresponding alcohol.
Substitution: Methoxy group substitution yields various substituted nicotinates.
Applications De Recherche Scientifique
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations are crucial for its biological activity and efficacy in various applications.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(benzyloxy)-4-methoxynicotinate
- Ethyl 2-(benzyloxy)-6-methylnicotinate
- Ethyl 2-(benzyloxy)-4-methoxy-5-methylnicotinate
Comparison: Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
ethyl 4-methoxy-6-methyl-2-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-4-21-17(19)15-14(20-3)10-12(2)18-16(15)22-11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 |
Clé InChI |
WQXJNMHUNVAZNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(N=C1OCC2=CC=CC=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
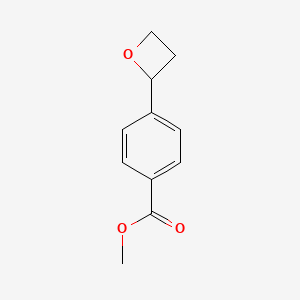
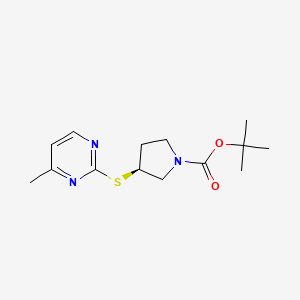
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
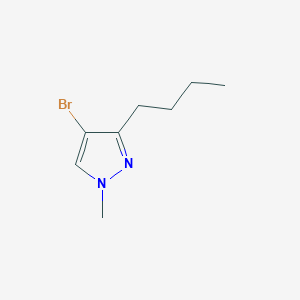
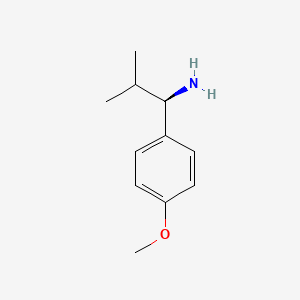
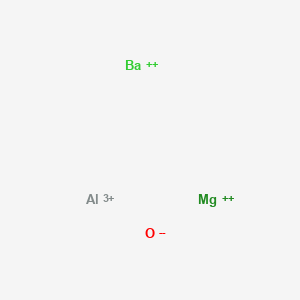

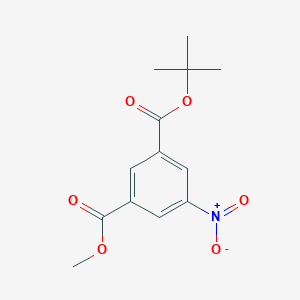
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
